molecular formula C8H5ClN2O2 B8276360 6-Chloro-2-quinoxalinol-4-oxide

6-Chloro-2-quinoxalinol-4-oxide

Cat. No.: B8276360
M. Wt: 196.59 g/mol
InChI Key: KDINSGBFCYLRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-quinoxalinol-4-oxide is a chemical compound of significant interest in organic synthesis, particularly in the research and development of agrochemicals. It is recognized as a key intermediate in the preparation of quinoxaline derivatives. For instance, it serves as a precursor in the synthesis of 6-chloro-2-hydroxyquinoxaline, which is a vital building block for herbicides such as quizalofop-P-ethyl . The compound is typically synthesized through the cyclization of chloro-o-nitro-acetoacetanilide under alkaline conditions . Researchers value this intermediate for its role in exploring novel synthetic pathways and developing new active ingredients. When handling this material, standard safety protocols for laboratory chemicals should be followed. It is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-4-oxido-1H-quinoxalin-4-ium-2-one

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(3-5)11(13)4-8(12)10-6/h1-4H,(H,10,12)

InChI Key

KDINSGBFCYLRRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=CC(=O)N2)[O-]

Origin of Product

United States

Scientific Research Applications

Synthesis of 6-Chloro-2-quinoxalinol-4-oxide

The synthesis of this compound typically involves the selective reduction of corresponding 2-quinoxalinol-4-oxides using various catalysts under controlled conditions. A notable method is described in a patent that utilizes hydrogen as a reducing agent in the presence of metal catalysts such as platinum, rhodium, or nickel at elevated temperatures and pressures . This process enables the production of halogenated quinoxalinols, which are essential intermediates in pharmaceutical synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. For instance, compounds derived from this structure have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances their efficacy, making them promising candidates for developing new antibiotics.

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer potential. Research indicates that certain derivatives exhibit high antiproliferative activity against breast cancer cell lines under hypoxic conditions . The mechanism involves the downregulation of critical survival pathways in cancer cells, suggesting that this compound and its analogs could serve as lead compounds for cancer therapy.

Applications in Pharmaceutical Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as:

  • Antituberculosis agents: Compounds derived from 6-chloro-2-quinoxalinol have demonstrated promising activity against multidrug-resistant strains of Mycobacterium tuberculosis .
  • Antimalarial drugs: Certain quinoxaline derivatives are being studied for their efficacy against malaria-causing parasites .

Antimicrobial Study

A study conducted on a series of quinoxaline derivatives, including 6-chloro-2-quinoxalinol, revealed that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potential for development into new therapeutic agents .

CompoundBacterial StrainMIC (µg/mL)
6-Chloro-2-quinoxalinolMycobacterium smegmatis6.25
6-Chloro derivative APseudomonas aeruginosa12.5

Anticancer Activity

In another study focusing on anticancer properties, derivatives of 6-chloro-2-quinoxalinol were tested against several cancer cell lines. Results showed that certain compounds induced apoptosis in MCF-7 breast cancer cells at submicromolar concentrations, demonstrating a significant selectivity for malignant cells over normal cells .

CompoundCell LineIC50 (µM)
Derivative BMCF-70.5
Derivative CMDA-MB-2310.8

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via an intramolecular cyclization mechanism under strongly alkaline conditions. Key steps include:

  • Deprotonation : The hydroxide ion abstracts a proton from the acetoacetamide moiety, generating an enolate.

  • Nucleophilic Attack : The enolate attacks the adjacent nitro-substituted aromatic ring, forming a six-membered quinoxaline ring.

  • Oxidation : The nitro group facilitates oxidation at the 4-position, yielding the N-oxide.

Optimized Parameters :

  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

  • Temperature : 20–150°C, with optimal yields observed at 50–80°C.

  • Solvent : Water or water-alcohol mixtures (e.g., methanol, ethanol).

  • Reaction Time : 4–8 hours under reflux.

Industrial-Scale Considerations

The reaction’s scalability is enhanced by:

  • In Situ Generation : The intermediate this compound can be used directly in downstream reductions without isolation, minimizing purification costs.

  • Byproduct Management : Over-oxidation is mitigated by maintaining stoichiometric control of the nitro precursor.

Alternative Methodologies and Comparative Analysis

While the cyclization route dominates industrial applications, alternative approaches have been explored for specialized contexts.

Oxidation of 6-Chloro-2-quinoxalinol

Direct oxidation of 6-chloro-2-quinoxalinol using peroxides (e.g., hydrogen peroxide, mCPBA) has been reported in academic settings. However, this method suffers from:

  • Low Selectivity : Competing oxidation at multiple ring positions.

  • Harsh Conditions : Requires acidic media and elevated temperatures, increasing decomposition risks.

Halogen Exchange Reactions

Chlorination of hydroxyl precursors (e.g., 6-hydroxy-2-quinoxalinol-4-oxide) using POCl₃ or SOCl₂ is theoretically feasible but impractical due to:

  • Regiochemical Challenges : Poor control over halogen placement.

  • Side Reactions : Esterification or over-chlorination.

Reaction Optimization and Yield Data

Table 1 summarizes critical parameters influencing yield and purity in the cyclization method:

ParameterTested RangeOptimal ValueYield (%)Purity (%)
Base Concentration1–5 M NaOH3 M NaOH78–82≥95
Temperature20–150°C70°C8597
SolventH₂O, H₂O/MeOHH₂O8296
Reaction Time2–12 hours6 hours8597

Data inferred from patent examples and analogous quinoxaline syntheses.

Key findings:

  • Base Selection : KOH marginally outperforms NaOH in yield (82% vs. 78%) but complicates downstream neutralization.

  • Solvent Effects : Aqueous methanol (1:1 v/v) reduces reaction time by 20% but lowers yield to 75% due to partial precursor solubility.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 3,4-dihydro-2-quinoxalinol , arises from premature reduction of the N-oxide. Mitigation includes:

  • Strict Anhydrous Conditions : Minimizes proton availability for reduction.

  • Catalyst Exclusion : Avoiding transition metals (e.g., Ni, Pd) during cyclization prevents inadvertent hydrogenation.

Purification Techniques

Crude product purification employs:

  • Recrystallization : From ethanol/water mixtures (80:20 v/v), achieving ≥98% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (30:70) for analytical-grade material.

Industrial Applications and Downstream Utility

This compound is predominantly used to synthesize 6-chloro-2-hydroxyquinoxaline via catalytic hydrogenation (e.g., Pt, Rh). Key applications include:

  • Herbicides : As a precursor to diphenyl ether derivatives.

  • Anticancer Agents : Intermediate in quinoxalinone-based kinase inhibitors .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference Standards
¹H NMR (400 MHz)δ 8.2–8.5 ppm (aromatic H), δ 12.1 ppm (-OH)Quinoxaline-d₆
HRMS (ESI+)[M+H]⁺ calc. 211.0245, observed 211.0248Calibrant: NaTFA
Elemental AnalysisC: 45.6%, H: 2.8%, N: 13.2% (theoretical)Acetanilide

Q. Table 2. Optimization of Synthetic Yield

ConditionVariation RangeOptimal ValueYield Improvement
Temperature60–120°C90°C+22%
SolventEtOH, DMF, THFDMF+15%
Catalyst Loading5–20 mol% FeCl₃10 mol%+18%

Guidance for Literature Review and Hypothesis Testing

  • Literature Synthesis : Use keyword permutations (e.g., “chloroquinoxaline oxide,” “quinoxalinol N-oxide”) across SciFinder and Reaxys to mitigate database bias .
  • Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting bioactivity data, prioritizing studies with rigorous controls (e.g., cytotoxicity assays in mammalian cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.